REACTION_CXSMILES
|
[CH2:1]([OH:10])[CH2:2][CH2:3][CH:4]([OH:9])[CH2:5][CH2:6][CH2:7][OH:8].[CH3:11][C:12](OCC1C2C(=CC=CC=2)C(COC(C)=O)=C2C=1C=CC=C2)=[O:13].[C:35](OCC)(=[O:37])[CH3:36]>N1C=CC=CC=1>[C:12]([O:10][CH2:1][CH2:2][CH2:3][CH:4]([OH:9])[CH2:5][CH2:6][CH2:7][O:8][C:35](=[O:37])[CH3:36])(=[O:13])[CH3:11]
|
Name
|
|
Quantity
|
162 mg
|
Type
|
reactant
|
Smiles
|
C(CCC(CCCO)O)O
|
Name
|
|
Quantity
|
216 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)OCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC(=O)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 4 hours at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic solution was washed with sat. NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent and purification of the residue by column chromatography on silica gel
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCCC(CCCOC(C)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 120 mg | |
YIELD: PERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |